molecular formula C15H17N3OS B2609970 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 1788534-03-1

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2609970
CAS No.: 1788534-03-1
M. Wt: 287.38
InChI Key: MWPGQCKOKBWGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacology, particularly in the study of ligand-gated ion channels. The core structure of this molecule, featuring a benzamide moiety linked to a thiazole-substituted pyrrolidine, is characteristic of a class of compounds known as N-(thiazol-2-yl)-benzamide analogs. Recent scientific investigations have identified this class as the first discovered series of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This compound serves as a crucial pharmacological tool for probing the physiological function of ZAC, a receptor whose roles are still poorly elucidated due to a historical lack of selective agents. It acts as a negative allosteric modulator (NAM) of ZAC, exhibiting largely non-competitive antagonism of Zn2+-induced signaling . Research on closely related analogs, such as TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), demonstrates that this class provides potent ZAC inhibition (IC50 values in the 1-3 µM range) and exhibits remarkable selectivity, showing no significant off-target activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors . The thiazole ring is a privileged structure in drug discovery, contributing to the molecule's ability to interact with biological targets and is found in numerous therapeutic agents . Primary Research Applications: • Investigation as a selective antagonist for the Zinc-Activated Channel (ZAC) . • Use as a pharmacological probe to study the physiological and pathophysiological roles of ZAC in various tissues, including the brain and peripheral organs . • Exploration of state-dependent inhibition and allosteric modulation mechanisms within the Cys-loop receptor family . Notice to Purchasers: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(12-5-2-1-3-6-12)17-11-13-7-4-9-18(13)15-16-8-10-20-15/h1-3,5-6,8,10,13H,4,7,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPGQCKOKBWGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves the construction of the thiazole and pyrrolidine rings followed by their coupling with a benzamide group. One common method involves the reaction of 2-aminothiazole with a pyrrolidine derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

3,4-Dichloro-N-(thiazol-2-yl)benzamide Derivatives

Compounds such as 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) feature chloro substituents on the benzamide ring and a pyridinyl-thiazole system.

  • Melting Points : Ranged from 168–220°C, indicating higher crystallinity than the unsubstituted benzamide analogs .
  • Spectral Data : Distinct ¹H NMR signals for pyridinyl protons (δ 8.5–9.0 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .

N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB)

ABTB incorporates an amino group on the benzothiazole ring, altering electronic properties and corrosion inhibition efficacy .

  • FT-IR Peaks : Amine (3399 cm⁻¹), amide (3298 cm⁻¹), and methyl (3321 cm⁻¹) groups .
  • Application : Demonstrated 85% corrosion inhibition efficiency in acidic media, attributed to adsorption via NH₂ and amide groups .

Nitazoxanide (NTZ)

A clinically used antiparasitic agent, 2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide , differs by a nitro group on the thiazole and an acetoxy substituent on the benzamide .

  • Bioactivity : Broad-spectrum activity against protozoa and helminths due to nitro-reduction mechanisms .

Extended Heterocyclic Systems

Triazole-Thiazole Hybrids

  • Synthesis : Utilized click chemistry with Cu(I) catalysis, yielding 75–85% purity .

Benzodioxine-Thiadiazole Derivatives

Derivatives such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) exhibit fused benzodioxine-thiadiazole systems. These structures prioritize planar aromaticity for DNA intercalation or antimicrobial activity .

Pharmacological Target Specificity

ZAC Receptor Antagonists

N-(Thiazol-2-yl)-benzamide analogs, including the target compound, act as negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC) .

  • Selectivity : Compound 1 showed >100-fold selectivity for ZAC over m5-HT3AR and hα1-GlyR .
  • SAR Insights : Substituents on the benzamide (e.g., nitro groups) and thiazole (e.g., pyrrolidine) critically influence ZAC binding, with bulkier groups reducing off-target effects .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Melting Point (°C) Key IR Peaks (cm⁻¹) Biological Activity Reference
Target Compound Not reported Amide (~3300) Under investigation -
4e (3,4-dichloro derivative) 220 Pyridinyl (1600–1650) Anticancer (potential)
ABTB 198 NH₂ (3399), amide (3298) Corrosion inhibitor (85%)
Nitazoxanide (NTZ) 202 NO₂ (1530), COOR (1730) Antiparasitic

Table 2: Pharmacological Selectivity of ZAC Antagonists

Compound ZAC IC₅₀ (μM) m5-HT3AR IC₅₀ (μM) hα1-GlyR IC₅₀ (μM) Reference
1 0.12 >50 >50
Analog X 1.8 2.5 3.1

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core substituted with a thiazole-pyrrolidine moiety. This unique structure is believed to contribute to its biological activity by allowing interactions with various biological targets, including enzymes and receptors involved in disease processes.

Property Details
Molecular Formula C₁₅H₁₈N₄OS
Molecular Weight 318.40 g/mol
CAS Number 1788844-47-2

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The thiazole ring can interact with various enzymes, potentially inhibiting their activity and altering disease progression.
  • Modulation of Cellular Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
  • Antimicrobial and Antiviral Activities : Thiazole derivatives are known for their antimicrobial properties, which could extend to this compound.

Antitumor Properties

Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole or pyrrolidine rings can enhance these effects. For instance, compounds with specific substitutions have shown IC₅₀ values indicating potent antitumor activity:

Compound IC₅₀ (µg/mL) Cell Line
Compound 11.61 ± 1.92Anti-Bcl-2 Jurkat
Compound 21.98 ± 1.22A-431

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Some compounds demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential neuroprotective effects that warrant further investigation.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, attributed to the thiazole moiety's known efficacy in this area.

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and biological evaluation of several thiazole derivatives, including this compound. These derivatives were screened for their anticancer activity using an MTT assay, demonstrating significant cytotoxicity against multiple cancer cell lines .

Another investigation focused on the compound's role as a glucokinase (GK) activator in type 2 diabetes treatment. The study found that chronic administration of related thiazole-benzamides improved glucose homeostasis without causing dyslipidemia, showcasing their therapeutic potential in metabolic disorders .

Q & A

Q. What are the standard synthetic routes for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide?

Methodological Answer: The synthesis typically involves two key steps: (1) constructing the pyrrolidine-thiazole core and (2) coupling with a benzamide group.

  • Step 1 : Thiazole ring formation via cyclocondensation of α-haloketones with thioureas or thioamides. For example, 2-aminothiazole derivatives are synthesized by reacting 2-bromoacetophenone analogs with thioureas in ethanol under reflux (yields: 60–77%) .
  • Step 2 : Amide coupling using benzoyl chloride derivatives. Pyridine or DMF is often used as a solvent, with stirring at room temperature or reflux (4–24 hours). Purification involves recrystallization from methanol or ethanol .
    Example Protocol :

Synthesize 1-(thiazol-2-yl)pyrrolidine via cyclocondensation of 2-aminothiazole with pyrrolidine-2-carbaldehyde.

React the intermediate with benzoyl chloride in pyridine, followed by NaHCO₃ wash and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, aromatic protons in benzamide appear at δ 7.47–8.36 ppm, while thiazole protons resonate at δ 2.50–3.60 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks). For analogs, observed m/z values align with theoretical masses within ±0.5 Da .
  • Elemental Analysis : Verify purity (C, H, N content within ±0.3% of calculated values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Step 1 : Cross-validate data using orthogonal techniques (e.g., NMR vs. IR for functional groups).
  • Step 2 : Check for solvatomorphism or polymorphism via X-ray crystallography. For example, hydrogen bonding (N–H⋯N, C–H⋯O) can alter NMR shifts in different crystal forms .
  • Step 3 : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products. For thiazole derivatives, ethanol reflux yields purer products than DMF .
    Case Study : Discrepancies in amide proton integration (δ 2.90 vs. 3.60 ppm) were traced to incomplete benzoylation; extending reaction time to 24 hours resolved the issue .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?

Methodological Answer:

  • Challenge 1 : Poor crystal growth due to flexible pyrrolidine-thiazole linkage.
    • Solution : Use slow evaporation in methanol/water (1:1) at 4°C to stabilize conformers .
  • Challenge 2 : Twinning or disorder in the benzamide group.
    • Solution : Refine using SHELXL with restraints on anisotropic displacement parameters. SHELX’s robust algorithms handle high torsional flexibility .
      Example : For N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, hydrogen-bonded dimers (N–H⋯N) enabled successful refinement (R-factor < 5%) .

Q. How to design structure-activity relationship (SAR) studies focusing on the thiazole ring?

Methodological Answer:

  • Step 1 : Synthesize analogs with substituents at thiazole C-4/C-5 (e.g., Cl, CF₃, CH₃).
  • Step 2 : Assess bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters.
  • Step 3 : Use molecular docking (e.g., AutoDock Vina) to model interactions. For example, CF₃ groups enhance hydrophobic binding in kinase targets .
    Data Table :
Substituent (Thiazole)IC₅₀ (µM)Log PDocking Score (kcal/mol)
H12.32.1-8.2
CF₃4.73.5-10.1
Cl8.92.8-9.3

Methodological Optimization

Q. What strategies improve yield in the final amide coupling step?

Methodological Answer:

  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increase: ~15–20%) .
  • Solvent : Replace pyridine with DMF for higher solubility of intermediates .
  • Workup : Replace ethyl acetate with dichloromethane for better separation of polar byproducts .

Q. How to analyze conflicting bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using Z-scores or fold-change relative to controls.
  • Assay Variability : Re-test under standardized conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in IC₅₀ values (4.7 vs. 6.2 µM) were attributed to ATP levels (1 mM vs. 10 µM) .

Data Contradiction Analysis

Q. Why do computational docking scores sometimes conflict with experimental IC₅₀ values?

Methodological Answer:

  • Cause 1 : Rigid docking neglects protein flexibility. Use molecular dynamics (MD) simulations to account for induced-fit effects.
  • Cause 2 : Solvent entropy not modeled. Include implicit solvent (e.g., GB/SA) in scoring .
    Example : A docking score of -10.1 kcal/mol predicted sub-µM activity, but experimental IC₅₀ was 4.7 µM due to unmodeled water-mediated hydrogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.